molecular formula C10H15NO2 B1588373 (s)-3-Amino-3-(4-methoxyphenyl)propan-1-ol CAS No. 886061-27-4

(s)-3-Amino-3-(4-methoxyphenyl)propan-1-ol

Cat. No. B1588373
M. Wt: 181.23 g/mol
InChI Key: WHWMCHUIUINGOD-JTQLQIEISA-N
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Description

(S)-3-Amino-3-(4-methoxyphenyl)propan-1-ol is a chiral compound that is commonly referred to as L-4-AP-OH. It is a derivative of the neurotransmitter dopamine and has been studied for its potential therapeutic applications in neurological disorders.

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis and Characterization : The compound has been utilized in the synthesis of complex molecules, such as 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, demonstrating its role in forming compounds with potential for further chemical investigation. The study by Rivera, Ríos-Motta, and Bolte (2022) showcased the crystal packing sustained by C—H⋯O and O—H⋯π interactions, emphasizing its structural significance (Rivera, Ríos-Motta, & Bolte, 2022).

Cardiovascular Research

  • Cardioselectivity of Beta-adrenoceptor Blocking Agents : Research by Rzeszotarski et al. (1983) explored the role of 1-(aralkylamino)-3-(aryloxy)propan-2-ols in cardiovascular applications, highlighting the compound's significance in understanding cardioselective mechanisms and the influence of the amino group substituent (Rzeszotarski et al., 1983).

Enzymatic Resolution for Asymmetric Synthesis

  • Lipase-catalyzed Resolution : The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, including those related to (S)-3-Amino-3-(4-methoxyphenyl)propan-1-ol, for the production of (S)-dapoxetine is a critical application in asymmetric synthesis. The work by Torre, Gotor‐Fernández, and Gotor (2006) demonstrates the use of Candida antarctica lipase A for efficient resolution, emphasizing the compound's utility in producing valuable intermediates (Torre, Gotor‐Fernández, & Gotor, 2006).

Corrosion Inhibition

  • Corrosion Control : Studies on corrosion control, such as the work by Bentiss et al. (2009) on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, highlight the inhibitory performance on mild steel in acidic conditions. This underscores the compound's relevance in protecting industrial materials from corrosion (Bentiss et al., 2009).

properties

IUPAC Name

(3S)-3-amino-3-(4-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWMCHUIUINGOD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428119
Record name (S)-beta-(4-Methoxyphenyl)alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-3-Amino-3-(4-methoxyphenyl)propan-1-ol

CAS RN

886061-27-4
Record name (γS)-γ-Amino-4-methoxybenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886061-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-beta-(4-Methoxyphenyl)alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MK Tse, S Bhor, M Klawonn… - … A European Journal, 2006 - Wiley Online Library
The synthesis of chiral tridentate N,N,N‐pyridine‐2,6‐bisoxazolines 3 (pybox ligands) and N,N,N‐pyridine‐2,6‐bisoxazines 4 (pyboxazine ligands) is described in detail. These novel …

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